![molecular formula C11H10F5NO2S B2803086 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 2319801-51-7](/img/structure/B2803086.png)
3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a compound that features both difluoromethyl and trifluoromethyl groups. These fluorinated groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetaldehyde N-triftosylhydrazone as a bench-stable diazo precursor . This precursor can be generated from commercially available ethyl difluoroacetate through a reduction with lithium aluminium hydride (LiAlH4) followed by condensation with o-trifluoromethylbenzenesulfonyl hydrazide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the fluorinated groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Applications De Recherche Scientifique
3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules.
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism by which 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups can enhance binding affinity and selectivity, leading to more potent and specific biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine
- 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine
Uniqueness
Compared to similar compounds, 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine offers unique advantages such as:
- Higher Stability : The azetidine ring provides greater stability under various conditions.
- Enhanced Reactivity : The presence of both difluoromethyl and trifluoromethyl groups increases the compound’s reactivity, making it more versatile in chemical synthesis.
- Improved Biological Activity : The specific arrangement of fluorinated groups can lead to better biological activity and selectivity.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO2S/c12-10(13)7-5-17(6-7)20(18,19)9-4-2-1-3-8(9)11(14,15)16/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZVGCQYRTPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate](/img/structure/B2803004.png)
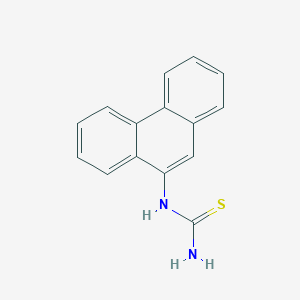
methanone](/img/structure/B2803006.png)

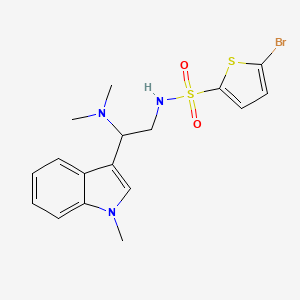
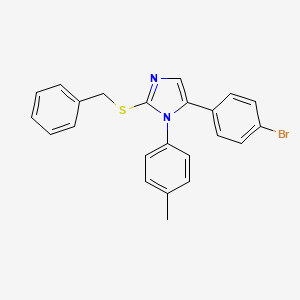
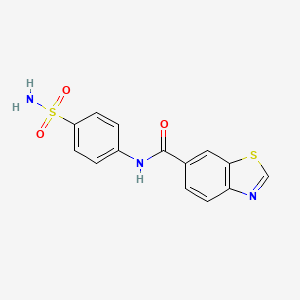
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate](/img/structure/B2803019.png)
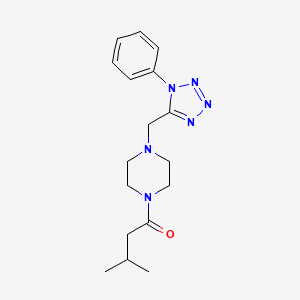
![2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2803022.png)

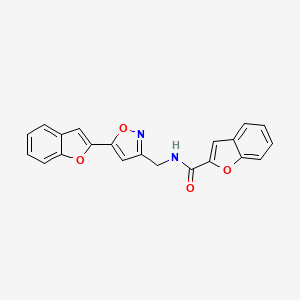
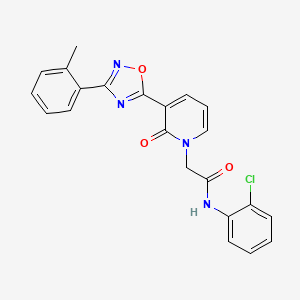
![3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2803026.png)
